molecular formula C13H17N5O2 B2704889 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 79871-83-3

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2704889
CAS RN: 79871-83-3
M. Wt: 275.312
InChI Key: ATFMYQQBLUGXRS-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes are of interest due to their unique structural properties and potential antioxidant activities. The study by Chkirate et al. (2019) explores the effect of hydrogen bonding on the self-assembly process of these complexes and evaluates their in vitro antioxidant activity using different assays, including DPPH, ABTS, and FRAP. The results suggest significant antioxidant activity, which could have implications for developing therapeutic agents or antioxidants in material science (Chkirate et al., 2019).

Heterocyclic Synthesis and Biological Activity

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, as discussed by Taylor and Patel (1992), highlights the potential of these compounds in creating potent antitumor agents. The study provides a foundation for the development of new compounds with possible therapeutic applications in cancer treatment (Taylor & Patel, 1992).

Antimicrobial and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their antimicrobial and anti-5-lipoxygenase activities. The study indicates that these compounds hold promise as potential antimicrobial agents and anti-inflammatory drugs, offering a new avenue for the treatment of infections and inflammatory conditions (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potentials

The work by Deohate and Palaspagar (2020) on the synthesis of pyrimidine linked pyrazole heterocyclics showcases their potential in agriculture, particularly as insecticides against Pseudococcidae insects, and their antibacterial properties against selected microorganisms. This research opens up possibilities for developing new agricultural chemicals that are more effective and possibly less harmful to the environment (Deohate & Palaspagar, 2020).

Translocator Protein Ligands and PET Imaging

Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This research is particularly relevant in the context of neurology and the development of diagnostic tools for neuroinflammatory conditions, demonstrating the application of these compounds in PET imaging to track neuroinflammation in vivo (Damont et al., 2015).

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-10-8(3)14-13(16-12(10)20)18-11(15-9(4)19)6-7(2)17-18/h6H,5H2,1-4H3,(H,15,19)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFMYQQBLUGXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.